3,3-Dimethylazetidine

Übersicht

Beschreibung

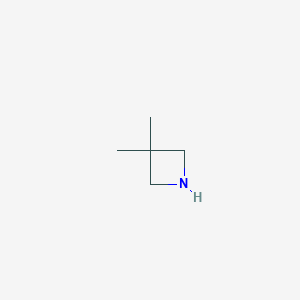

3,3-Dimethylazetidine is a compound with the molecular formula C5H11N . It has a molecular weight of 85.15 g/mol . The IUPAC name for this compound is 3,3-dimethylazetidine .

Synthesis Analysis

The synthesis of 3,3-Dimethylazetidine involves an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This approach offers a new strategy for the synthesis of the bioactively important 3,3-dimethylazetidines .Molecular Structure Analysis

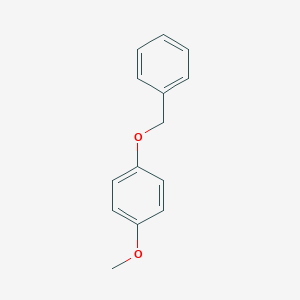

The molecular structure of 3,3-Dimethylazetidine is represented by the InChI codeInChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 . The compound has a topological polar surface area of 12 Ų and a complexity of 51 . Chemical Reactions Analysis

The reactivity of 3,3-Dimethylazetidine is driven by a considerable ring strain . An iodine-mediated intramolecular cyclization reaction of γ-prenylated amines has been developed to provide a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner .Physical And Chemical Properties Analysis

3,3-Dimethylazetidine has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 85.089149355 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

3,3-Dimethylazetidine is a key moiety in various bioactive molecules. A diastereoselective synthesis approach via iodine-mediated intramolecular cyclization of γ-prenylated amines offers a new strategy for creating these important compounds .

Organic Synthesis Applications

The compound’s ability to extend the application of γ-prenylated amine synthons in organic synthesis highlights its versatility and potential for creating diverse organic molecules .

Unnatural Amino Acids

As an unnatural amino acid, 3,3-Dimethylazetidine-2-carboxylic acid and its derivatives have potential applications in peptide synthesis and drug development .

Chemical Research

In chemical research, especially heterocyclic chemistry, 3,3-Dimethylazetidine serves as a building block for synthesizing various heterocyclic compounds .

Pharmaceutical Industry

The pharmaceutical industry can utilize 3,3-Dimethylazetidine for the synthesis of pharmacologically active compounds, given its presence in several bioactive structures .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that a number of bioactive molecules possess a 3,3-dimethylazetidine moiety , suggesting that it may interact with various biological targets.

Mode of Action

The presence of the 3,3-dimethylazetidine moiety in various bioactive molecules suggests that it may interact with its targets in a way that modulates their activity .

Eigenschaften

IUPAC Name |

3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVIGIYIMDCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to 3,3-dimethylazetidine?

A1: Several synthetic routes have been explored for the preparation of 3,3-dimethylazetidine and its derivatives. One approach utilizes an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a diastereoselective route to 3,3-dimethylazetidines in good yields. [, ] Another method involves the reaction of β-chloroimines with potassium cyanide in methanol, leading to the formation of 2-cyano-3,3-dimethylazetidines via a nucleophilic addition-intramolecular substitution sequence. [] A third strategy employs the pyrolysis of specific oxaziridines, leading to various 3,3-dimethylazetidine derivatives. []

Q2: What is the significance of the 9-phenylfluorenyl protecting group in synthesizing 3,3-dimethylazetidine-containing molecules?

A2: The 9-phenylfluorenyl (PhFl) group has proven valuable in synthesizing optically pure β,β-dimethylated amino acid building blocks, including 3,3-dimethylazetidine-2-carboxylic acid. The steric bulk of the PhFl group enables regioselective dialkylation of aspartate diesters, leading to the desired dimethylation. Additionally, the PhFl group allows for side-chain modifications without affecting the Cα ester of the aspartate, making it a versatile protecting group in this context. []

Q3: Are there any applications of 3,3-dimethylazetidine derivatives in medicinal chemistry?

A3: While specific details regarding the interaction mechanisms and downstream effects of 3,3-dimethylazetidine with biological targets are limited in the provided research, its presence in various bioactive molecules highlights its potential in medicinal chemistry. For example, 3,3-dimethylazetidine-2-carboxylic acid serves as a valuable building block for synthesizing modified peptides and other bioactive compounds. [] Further research exploring the structure-activity relationship of 3,3-dimethylazetidine derivatives could unveil new therapeutic applications.

Q4: What is the importance of studying enamines of 3,3-dimethylazetidine?

A4: Although the provided abstract lacks details about the specific research on enamines of 3,3-dimethylazetidine, [] exploring these derivatives is crucial. Enamines are versatile intermediates in organic synthesis, known for their nucleophilic properties. Investigating enamines of 3,3-dimethylazetidine could unveil novel synthetic routes to diversely functionalized azetidine derivatives with potential applications in medicinal chemistry and material science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)